![molecular formula C17H23N3O5S B2502182 3-Ethyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941928-11-6](/img/structure/B2502182.png)
3-Ethyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives
The synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, including the compound 3-Ethyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, involves the Strecker reaction of cyanohydrin with ammonium carbonate. This method has been effective in producing compounds with myelostimulating activity, particularly in cases of myelodepressive syndrome induced by cyclophosphamide. These compounds have demonstrated a significant acceleration in the regeneration of lymphocyte and granulocyte cell pools within bone marrow hematopoiesis .
Synthesis, Characterization, and Hypoglycemic Activity
The synthesis of 3-(arylsulfonyl)spiroimidazolidine-2,4-diones, a related class of compounds, is achieved through the Bucherer–Bergs reaction followed by the reaction of arylsulfonyl chlorides with spiroimidazolidine-2,4-diones. Spectroanalytical techniques and GC–MS analysis have been used to confirm the synthesis and purity of these compounds. Notably, derivatives such as 6-methyl-3-(4-methylphenylsulfonyl)-1,3-diazaspiro[4.5]decane-2,4-dione have shown significant hypoglycemic activity in male albino rats, with some compounds surpassing the standard glipizide in reducing blood glucose levels .
Molecular Structure Analysis
The molecular structure of these compounds, including the 3-Ethyl-8-((4-methoxy-3-methylphenyl)sulfonyl) derivative, is characterized by the presence of a spiroconnected N-alkoxyalkylpiperidine hydantoin framework. The crystal structure of a closely related compound, 3-(4-methoxyphenylsulfonyl)-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, has been elucidated, providing insights into the three-dimensional arrangement of atoms and the potential for intermolecular interactions that may influence biological activity .
Chemical Reactions Analysis
The synthesis of 2-azaspiro[4.5]deca-1,6,9-trien-8-one derivatives, which are structurally related to the 1,3,8-triazaspiro[4.5]decane-2,4-diones, can be achieved through various methods, including three-component condensation and retropinacol rearrangement. These reactions involve the generation of carbenium ions as key intermediates and can be accompanied by concurrent Danilov rearrangement. The yields of these reactions vary, and the conditions can be optimized to improve the synthesis of desired derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the arylsulfonyl group and the spiroimidazolidine framework contribute to the compounds' solubility, stability, and reactivity. These properties are crucial for their biological activity, as they determine the compounds' interaction with biological targets and their pharmacokinetic profile. The hypoglycemic activity observed in some derivatives indicates that these properties are favorable for interaction with biological systems involved in glucose metabolism .
Wissenschaftliche Forschungsanwendungen
Selective Alpha 1-Adrenoceptor Antagonism
One of the notable scientific research applications of compounds related to 3-Ethyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves the selective antagonism of the alpha 1D-adrenoceptor subtype. Research conducted by Goetz et al. (1995) on BMY 7378, a compound with a similar structure, highlights its high affinity and selectivity for the alpha 1D-adrenoceptor, making it a potential candidate for studying cardiovascular functions and disorders. The compound has shown high affinity (pA2, 8.9 ± 0.1) for rat aorta alpha 1-adrenoceptor, indicating its potential for cardiovascular research applications Goetz et al., 1995.
Antimicrobial and Detoxification Applications
Compounds with structures similar to this compound have been explored for antimicrobial and detoxification applications. Ren et al. (2009) synthesized and studied an N-halamine precursor for bonding onto cotton fabrics, showing significant antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7. The chlorinated cotton swatches also demonstrated potential for detoxification by oxidizing chemical mustard simulant to a less toxic derivative Ren et al., 2009.
Eigenschaften
IUPAC Name |
3-ethyl-8-(4-methoxy-3-methylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-4-20-15(21)17(18-16(20)22)7-9-19(10-8-17)26(23,24)13-5-6-14(25-3)12(2)11-13/h5-6,11H,4,7-10H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMLWYPSELAFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B2502099.png)
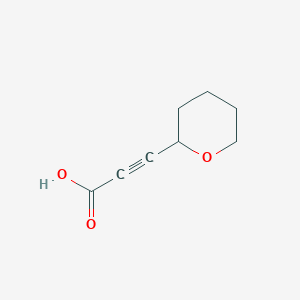
![N-benzyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2502101.png)
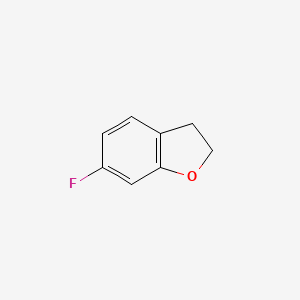
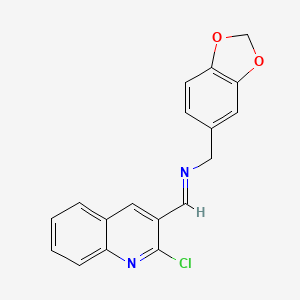
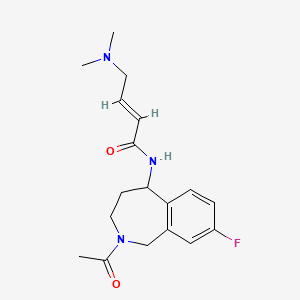


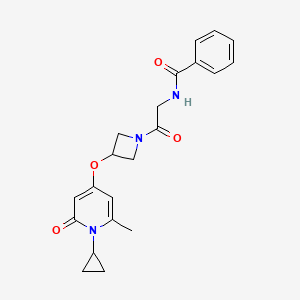
![6-(5-Chloro-2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2502118.png)
![2-[(4-bromo-2-methylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2502119.png)
![3-cyclopropyl-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2502120.png)

![4-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-(1H-1,2,4-triazol-5-yl)morpholine](/img/structure/B2502122.png)